molecular formula C10H14N4O2S2 B14588411 3,3'-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) CAS No. 61531-78-0

3,3'-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one)

Cat. No.: B14588411
CAS No.: 61531-78-0
M. Wt: 286.4 g/mol
InChI Key: OXHVRJAXAXANHA-UHFFFAOYSA-N
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Description

3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) is a complex organic compound characterized by its unique structure, which includes two thiazolidinone rings connected by a butane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) typically involves the reaction of butane-1,4-diamine with 2-imino-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Butane-1,4-diyl)bis(2-imino-1,3-thiazolidin-4-one) is unique due to its thiazolidinone rings, which confer specific chemical and biological properties not found in similar compounds with imidazolium rings. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61531-78-0

Molecular Formula

C10H14N4O2S2

Molecular Weight

286.4 g/mol

IUPAC Name

2-imino-3-[4-(2-imino-4-oxo-1,3-thiazolidin-3-yl)butyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H14N4O2S2/c11-9-13(7(15)5-17-9)3-1-2-4-14-8(16)6-18-10(14)12/h11-12H,1-6H2

InChI Key

OXHVRJAXAXANHA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=N)S1)CCCCN2C(=O)CSC2=N

Origin of Product

United States

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